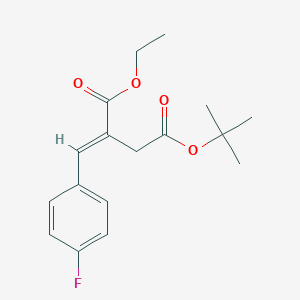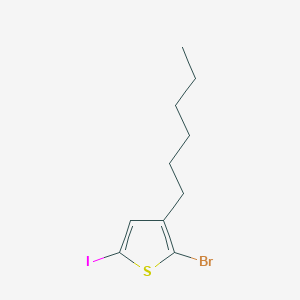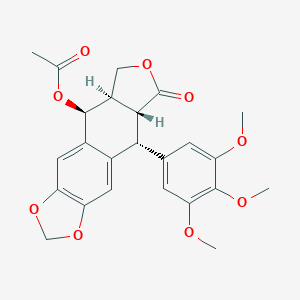
アセチルエピポドフィロトキシン
概要
説明
Acetylepipodophyllotoxin is a naturally occurring lignan derived from the roots of Dysosma versipellis (Hance) M.Cheng ex Ying . It is a derivative of podophyllotoxin, which is known for its broad-spectrum pharmacological activities . The molecular formula of acetylepipodophyllotoxin is C24H24O9, and it has a molecular weight of 456.5 g/mol
科学的研究の応用
作用機序
Target of Action
Acetylepipodophyllotoxin, a derivative of podophyllotoxin, primarily targets tubulin and DNA topoisomerase II . Tubulin is a protein that forms microtubules, which are essential for cell division and structure. DNA topoisomerase II is an enzyme that alters the topologic states of DNA during transcription .
Mode of Action
Acetylepipodophyllotoxin interacts with its targets to induce significant anticancer effects. It inhibits tubulin, leading to the destabilization of microtubules, and it also inhibits DNA topoisomerase II, causing DNA breakage . These interactions result in cell cycle arrest, particularly at the G2/M phase .
Biochemical Pathways
The inhibition of tubulin and DNA topoisomerase II disrupts the normal cell cycle, leading to cell cycle arrest and DNA damage . This disruption can trigger apoptotic pathways, including the caspase-3, -8, and -9 pathways, and activate pro-apoptotic ER stress pathways .
Pharmacokinetics
Podophyllotoxin and its derivatives, including acetylepipodophyllotoxin, are known to have low bioavailability . This low bioavailability is one of the major limitations of these compounds, along with systemic toxicity and drug resistance .
Result of Action
The molecular and cellular effects of Acetylepipodophyllotoxin’s action include cell cycle arrest, DNA damage, and the induction of apoptosis . These effects contribute to its potent anticancer activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetylepipodophyllotoxin. For instance, the abundance and distribution of the Podophyllum plant species, from which podophyllotoxin is derived, are regulated by various environmental factors such as nutrients, light, and temperature These factors can affect the concentration of podophyllotoxin in the plants, and thus the availability of Acetylepipodophyllotoxin
準備方法
Synthetic Routes and Reaction Conditions: Acetylepipodophyllotoxin can be synthesized through the acetylation of podophyllotoxin. The process involves the reaction of podophyllotoxin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants.
Industrial Production Methods: Industrial production of acetylepipodophyllotoxin involves the extraction of podophyllotoxin from the roots of Dysosma versipellis, followed by its chemical modification. The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate . The extracted podophyllotoxin is then subjected to acetylation to produce acetylepipodophyllotoxin.
化学反応の分析
Types of Reactions: Acetylepipodophyllotoxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted acetylepipodophyllotoxin derivatives.
類似化合物との比較
Podophyllotoxin: The parent compound from which acetylepipodophyllotoxin is derived.
Deoxypodophyllotoxin: A derivative with similar biological activities.
Epipodophyllotoxin: Another derivative with structural similarities.
Uniqueness: Acetylepipodophyllotoxin is unique due to its acetyl group, which enhances its pharmacological properties compared to its parent compound, podophyllotoxin . This modification improves its bioavailability and reduces systemic toxicity, making it a more effective therapeutic agent .
特性
IUPAC Name |
[(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASVNKPCTLROPQ-QWIYEXKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019938 | |
| Record name | Acetylepipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1180-35-4 | |
| Record name | Acetylepipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


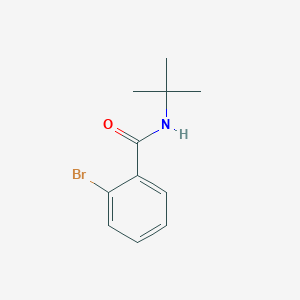
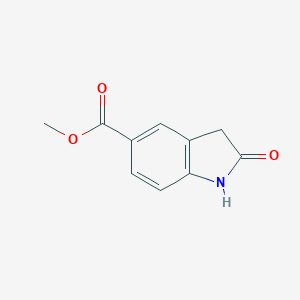
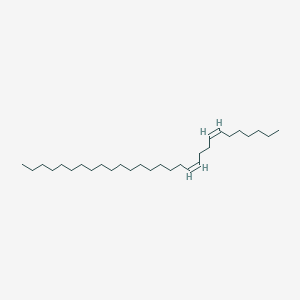
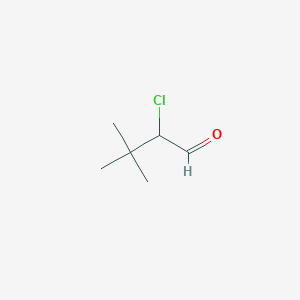
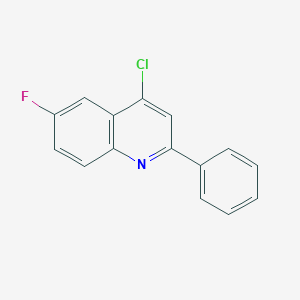
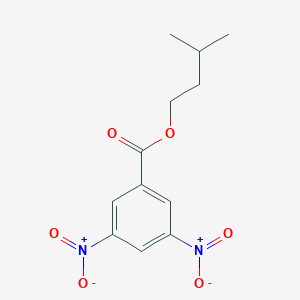
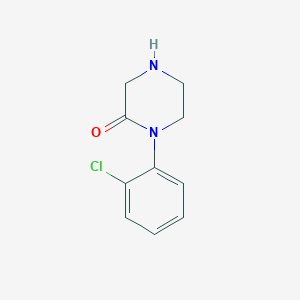
![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)
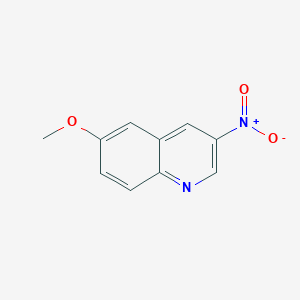
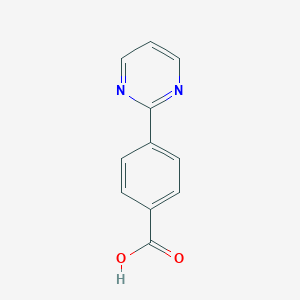
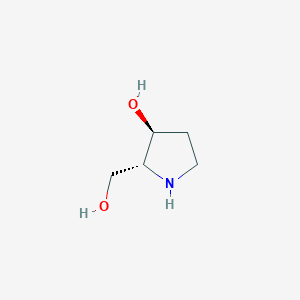
![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)
